molecular formula C22H15N3O2S B4568261 2-[(4-biphenylyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[(4-biphenylyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B4568261
M. Wt: 385.4 g/mol
InChI Key: JAAOATBSZVVBSD-UHFFFAOYSA-N
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Description

2-[(4-biphenylyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C22H15N3O2S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.08849790 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Potential

Compounds including [1, 3, 4]-thiadiazolo [2, 3-b] quinazolin-5(4H)-ones have been synthesized and evaluated for anti-inflammatory properties. These derivatives, characterized by analytical and spectral properties, show promise in both in vitro and in vivo settings as anti-inflammatory agents (Thorat et al., 2021).

Antimicrobial Activity

Several thiadiazolyl quinazolinone derivatives have been designed and synthesized, displaying significant antimicrobial properties. These compounds, after undergoing various chemical processes, have been found effective against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Ram et al., 2016).

Anticancer Properties

Novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones have been synthesized and shown to possess anticancer activity. In vitro studies on HeLa cells (human cervical cancer cells) and in vivo experiments on mice with Liquid tumor (Ehrlich’s Ascites Carcinoma) have demonstrated the efficacy of these compounds in combating cancer (Joseph et al., 2010).

Antitubercular Agents

N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole Hybrids have been explored for their antitubercular properties. These compounds were found to have significant activity against Mycobacterium tuberculosis, suggesting their potential as effective antitubercular agents (Nagaladinne et al., 2020).

CNS Depressant and Anticonvulsant Activity

Compounds such as 2-methyl-3-(l'3'4'-thiadiazoyl)-4(3H)quinazolinones have demonstrated both central nervous system (CNS) depressant and anticonvulsant activities. This suggests their potential application in the treatment of conditions requiring CNS depression or anticonvulsant properties (Mishra et al., 2007).

Properties

IUPAC Name

2-[(4-phenylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c26-21-18-8-4-5-9-19(18)23-22-25(21)24-20(28-22)14-27-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAOATBSZVVBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-biphenylyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
2-[(4-biphenylyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
2-[(4-biphenylyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-[(4-biphenylyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
Reactant of Route 5
2-[(4-biphenylyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
Reactant of Route 6
2-[(4-biphenylyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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